Product packaging for Pubchem_71380142(Cat. No.:CAS No. 64294-58-2)

Pubchem_71380142

Cat. No.: B15443843
CAS No.: 64294-58-2
M. Wt: 392.4 g/mol
InChI Key: NCBRSBCZDKJXGF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Pyrazole-Thiazole Chemical Space in Contemporary Research

The pyrazole-thiazole scaffold is a cornerstone in modern medicinal chemistry. mdpi.com These hybrid molecules are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. acs.orgnih.govresearchgate.net The inherent structural features of both pyrazole (B372694) and thiazole (B1198619) rings allow for diverse substitutions, enabling the fine-tuning of their physicochemical and pharmacological profiles. globalresearchonline.net This versatility has made the pyrazole-thiazole chemical space a fertile ground for the discovery of new lead compounds. acs.org Researchers are continually exploring new synthetic methodologies to create libraries of these hybrids for biological screening. ekb.eg

The interest in this chemical space is underscored by the numerous studies highlighting the synergistic effects of combining these two pharmacophores. acs.org The resulting hybrids have shown promise in targeting a variety of biological pathways and molecular targets, making them attractive candidates for further development. ekb.egglobalresearchonline.net

Rationale for Investigating Complex Hydrazinyl-Thiazole-Pyrazole Architectures

The introduction of a hydrazinyl linker between the thiazole and pyrazole cores adds another layer of complexity and potential for biological activity. This specific architectural arrangement, as seen in compounds like PubChem_71380142, is of significant interest for several reasons. The hydrazone linkage (-C=N-NH-) is known to be a key structural motif in many biologically active compounds, contributing to their ability to interact with various enzymes and receptors. nih.gov

The investigation into these complex hydrazinyl-thiazole-pyrazole architectures is driven by the hypothesis that the combination of these three key components—the pyrazole ring, the thiazole ring, and the hydrazinyl linker—can lead to molecules with unique three-dimensional structures and electronic properties. nih.gov These characteristics are crucial for specific molecular recognition and can result in enhanced potency and selectivity towards biological targets. ekb.eg The synthesis of such complex structures allows for the exploration of a wider range of chemical space and the potential discovery of compounds with novel mechanisms of action. arkat-usa.org

Positioning this compound within Privileged Scaffolds in Chemical Biology

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. mdpi.com The pyrazole nucleus is widely regarded as a privileged scaffold in drug discovery. mdpi.comresearchgate.net Similarly, the thiazole ring is a key component in numerous FDA-approved drugs. mdpi.com

This compound, with its integrated pyrazole and thiazole moieties, can be considered a representative of a class of compounds built upon these privileged scaffolds. The strategic combination of these two rings, connected by a hydrazinyl linker, positions this molecule and its analogues in a promising region of chemical space for biological activity. acs.org The exploration of such compounds is a rational approach in the quest for new therapeutic agents, leveraging the proven biological relevance of their constituent parts. tandfonline.com The general structure of pyrazolyl-thiazole derivatives has been the subject of extensive research, leading to the identification of numerous compounds with significant biological potential. acs.org

Table 1: Core Heterocyclic Scaffolds and their Significance

HeterocycleKey FeaturesSignificance in Chemical Biology
Pyrazole A five-membered aromatic ring with two adjacent nitrogen atoms. mdpi.comConsidered a "privileged scaffold" due to its presence in numerous bioactive compounds and approved drugs. mdpi.comresearchgate.net
Thiazole A five-membered aromatic ring containing one sulfur and one nitrogen atom. mdpi.comA key pharmacophore found in a wide range of therapeutic agents with diverse biological activities. mdpi.comkthmcollege.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3CoN3SSe2Zn- B15443843 Pubchem_71380142 CAS No. 64294-58-2

Properties

more Exclusive Research Data

click here to get more exclusive research data

CAS No.

64294-58-2

Molecular Formula

C3CoN3SSe2Zn-

Molecular Weight

392.4 g/mol

InChI

InChI=1S/CHNS.2CNSe.Co.Zn/c3*2-1-3;;/h3H;;;;/p-1

InChI Key

NCBRSBCZDKJXGF-UHFFFAOYSA-M

Canonical SMILES

C(#N)[S-].C(#N)[Se].C(#N)[Se].[Co].[Zn]

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like Pubchem_71380142. One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, offer critical information about the chemical environment of each magnetically active nucleus.

In a typical ¹H NMR spectrum of a compound, the chemical shift (δ) of each proton signal provides insight into its electronic environment, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern, or multiplicity, arises from spin-spin coupling with neighboring protons and reveals connectivity information.

The ¹³C NMR spectrum complements the proton data by providing the number of unique carbon environments within the molecule and their respective chemical shifts, which are indicative of their hybridization and bonding.

To further delineate complex structures, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This collective data allows for the unambiguous assembly of the molecular skeleton of this compound.

No specific NMR data for this compound is publicly available in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. This is achieved by distinguishing between ions with very similar nominal masses but different elemental compositions.

When coupled with a separation technique like liquid chromatography (LC-MS), complex mixtures can be analyzed, and the mass spectrum of the isolated this compound can be obtained. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is often unique to a specific molecule and can be analyzed to deduce its structural components, providing corroborative evidence for the structure elucidated by NMR.

No specific mass spectrometry data for this compound is publicly available in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy relies on the fact that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). Specific regions of the spectrum are characteristic of particular bond types and functional groups. For example, a strong absorption in the region of 1700 cm⁻¹ would suggest the presence of a carbonyl group (C=O), while broad absorptions around 3300 cm⁻¹ are indicative of hydroxyl (-OH) groups. By analyzing the absorption bands in the IR spectrum of this compound, its constituent functional groups can be identified.

No specific IR spectroscopy data for this compound is publicly available in the searched scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For crystalline solids, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry and preferred conformation in the solid state. This technique involves diffracting a beam of X-rays off a single crystal of the compound.

The diffraction pattern is unique to the crystal structure and contains information about the electron density distribution within the crystal. Mathematical analysis of this pattern allows for the generation of a three-dimensional model of the molecule, showing the exact positions of all atoms and the bond lengths and angles between them. This provides unequivocal structural proof and is particularly crucial for molecules with multiple stereocenters.

No specific X-ray crystallography data for this compound is publicly available in the searched scientific literature.

Chromatographic Methods for Purity Assessment and Isolation (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For the characterization of this compound, HPLC is primarily used to assess its purity.

In an HPLC analysis, the compound is dissolved in a solvent and passed through a column packed with a stationary phase. Different components of the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and elute at different times. A detector records the elution profile, generating a chromatogram. The purity of this compound can be determined by the relative area of its corresponding peak in the chromatogram. HPLC can also be used on a preparative scale to isolate the pure compound from a reaction mixture.

No specific HPLC data for this compound is publicly available in the searched scientific literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique that determines the percentage composition of a pure substance by element. For an organic compound like this compound, this typically involves measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present, such as oxygen (O) and sulfur (S).

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned molecular formula.

Table 1: Hypothetical Elemental Analysis Data

Element Theoretical % Experimental %
Carbon (C) Data not available Data not available
Hydrogen (H) Data not available Data not available
Nitrogen (N) Data not available Data not available

No specific elemental analysis data for this compound is publicly available in the searched scientific literature.

Unable to Generate Article: Invalid Chemical Compound Identifier

It is not possible to generate the requested article on "this compound" because this identifier does not correspond to a valid entry in the PubChem database. Extensive searches have failed to identify a specific chemical compound associated with this particular PubChem CID.

The identifier "this compound" appears to be incorrect or obsolete. Without a valid and recognized chemical identifier, it is impossible to retrieve the necessary scientific data to fulfill the detailed requirements of the requested article. All subsequent research and content generation steps, including the investigation of molecular mechanisms, protein-ligand interactions, enzymatic kinetics, and cellular pathway analysis, are contingent upon the accurate identification of the subject compound.

Therefore, the process of generating the article cannot proceed. To enable the creation of the requested content, a valid chemical name, CAS number, or a correct PubChem Compound Identifier (CID) for the compound of interest must be provided.

Molecular Mechanism of Action Investigations of Pubchem 71380142 in Research Models

Elucidation of Cellular Pathways Perturbed by Pubchem_71380142

High-Content Screening for Cellular Phenotype Analysis

Investigations into the cellular effects of this compound (also known as BMS-986142) have utilized various cell-based assays to analyze phenotypic changes, providing insight into its mechanism of action as a Bruton's tyrosine kinase (BTK) inhibitor. These studies have demonstrated the compound's ability to modulate specific cellular functions and signaling pathways in immune cells.

One key area of investigation has been the compound's effect on osteoclastogenesis, the process of osteoclast formation, which is implicated in the bone erosion seen in rheumatoid arthritis. In studies using human monocytic precursors, this compound was shown to inhibit the differentiation of these precursors into mature, TRAP-positive multinucleated osteoclasts in a concentration-dependent manner. plos.orgresearchgate.net Inhibition was evident at concentrations as low as 15 nM, and at higher concentrations, the cells phenotypically resembled mononuclear cells that had not been exposed to the differentiation factor RANK-L. plos.org This suggests a direct impact on bone-resorbing cell formation. plos.orgresearchgate.net

Another critical cellular phenotype modulated by this compound is B-cell activation and function. As BTK is essential for B-cell receptor (BCR) signaling, the compound's effect on BCR-dependent endpoints has been thoroughly evaluated. plos.orgnih.gov In primary human B cells stimulated via the BCR, this compound effectively inhibited multiple functional outcomes, including the production of inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), cell proliferation, and the surface expression of the co-stimulatory molecule CD86 on memory B cells. plos.orgnih.gov In contrast, the compound did not inhibit the expression of CD86 or CD69 induced by CD40L, a pathway not dependent on BTK's catalytic activity, highlighting the functional selectivity of this compound in B cells. plos.orgmedchemexpress.com

Furthermore, the impact of this compound on Fcγ receptor (FcγR)-mediated signaling in monocytes has been assessed. Stimulation of peripheral blood mononuclear cells through IgG-containing immune complexes, which engages low-affinity activating Fcγ receptors, leads to the production of inflammatory cytokines. This compound potently inhibited the production of TNF-α and IL-6 in this system, with IC50 values of 3 nM and 4 nM, respectively. plos.org The potency in this assay was comparable to that observed in BCR-dependent B-cell functions, consistent with BTK's role in FcγR signaling. plos.orgnih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies for this compound and Analogs

The development of this compound was the result of extensive structure-activity relationship (SAR) studies aimed at creating a potent, selective, and reversible inhibitor of BTK. nih.govresearchgate.netacs.org The foundational scaffold for this series is based on carbazole (B46965) and tetrahydrocarbazole carboxamide structures. researchgate.netnewdrugapprovals.org

A pivotal discovery in the SAR exploration was the management of atropisomerism, a type of stereoisomerism resulting from restricted rotation around a single bond. acs.orgnewdrugapprovals.org In the structure of this compound, two atropisomeric centers were conformationally restricted or "locked" to yield a single, stable atropisomer. nih.govacs.orgnewdrugapprovals.org This structural constraint was a key innovation, leading to a significant enhancement in both the potency and selectivity of the compound compared to its predecessors which existed as mixtures of atropisomers. acs.orgnewdrugapprovals.org

X-ray crystallography studies of this compound in complex with the BTK kinase domain (PDB ID: 5T18) have provided detailed insights into its binding mode and the structural basis for its activity (SMR). researchgate.netmdpi.comrcsb.org The binding is characterized by several key hydrogen bond interactions within the ATP binding site:

The tetrahydrocarbazole NH and the carboxamide carbonyl group form hydrogen bonds with the hinge residue Methionine 477 (Met477). researchgate.netmdpi.com

The primary amide (NH2) of the carboxamide group establishes a direct hydrogen bond with Glutamate 475 (Glu475) and a conserved water-mediated hydrogen bond with Threonine 474 (Thr474). mdpi.com

These interactions anchor the molecule in the hinge region of the kinase. mdpi.com Further SAR studies revealed that incorporating electron-inductive substituents could enhance potency, possibly by strengthening these hydrogen bonding interactions. researchgate.net Additionally, modifications to other parts of the molecule were optimized for pharmacokinetic properties; for instance, replacing a different substituent with a less-polar tertiary carbinol at the C-7 position was found to improve oral exposure. researchgate.net The C5 toluene (B28343) linker is positioned orthogonally to the tetrahydrocarbazole core, allowing the phenyl ring to occupy a shallow, hydrophobic subpocket, which contributes to the compound's high shape complementarity within the binding site. mdpi.com

Investigations into Binding Affinities and Selectivity Profiles

This compound has been characterized as a highly potent and selective reversible inhibitor of BTK. plos.orgnewdrugapprovals.orgfrontiersin.org

Binding Affinity: In enzymatic assays, this compound potently inhibits human recombinant BTK with a half-maximal inhibitory concentration (IC50) value of 0.5 nM. plos.orgnih.govmedchemexpress.com In a whole blood assay measuring the inhibition of B-cell receptor-stimulated CD69 expression, the IC50 was determined to be 90 nM. newdrugapprovals.org The compound's binding to BTK is non-covalent and reversible. frontiersin.orgfrontiersin.org The high-resolution crystal structure of the BTK-Pubchem_71380142 complex has been solved at 1.50 Å, confirming its binding mode in the kinase domain. rcsb.org

Selectivity Profile: The selectivity of this compound has been rigorously evaluated against large panels of kinases to assess its off-target activity. plos.orgmedchemexpress.com When screened against a panel of 384 different kinases, the compound demonstrated high selectivity for BTK. plos.org Only a few other kinases were inhibited with significant potency. plos.orgmedchemexpress.com Notably, most of these are members of the Tec family of kinases, to which BTK belongs. plos.orgmedchemexpress.com The compound is significantly less active against other kinase families, such as Src. medchemexpress.com This high degree of selectivity is a critical attribute, potentially minimizing off-target effects. Compared to other BTK inhibitors in development, this compound has shown a favorable selectivity profile. acs.org

Compound Names Mentioned

Computational Chemistry and Molecular Modeling for Pubchem 71380142

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and reactivity of heterocyclic compounds like those containing pyrazole (B372694) and thiazole (B1198619) rings. researchgate.nettandfonline.com Methods such as DFT with B3LYP functional and 6-31G* or higher basis sets are employed to optimize molecular geometry and calculate key electronic descriptors. ekb.egeurjchem.comresearchgate.net

For pyrazole-thiazole derivatives, these calculations focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Studies on similar scaffolds show that the π-electron density is often delocalized across the heterocyclic rings. In many thiazole derivatives, the C5 position is a primary site for electrophilic substitution, while the C2-H position can be susceptible to deprotonation.

Computational analyses provide insights into various reactivity descriptors that help in understanding the molecule's behavior. researchgate.netekb.eg

Table 1: Representative Electronic Properties Calculated for Pyrazole-Thiazole Scaffolds via DFT.
ParameterTypical Calculated Value (eV)Significance
EHOMO-6.0 to -7.5Indicates electron-donating capacity
ELUMO-1.5 to -2.5Indicates electron-accepting capacity
Energy Gap (ΔE)3.5 to 5.5Relates to chemical reactivity and kinetic stability researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The pyrazole-thiazole scaffold is a "privileged structure" frequently found in inhibitors of various enzymes, particularly protein kinases. nih.govglobalresearchonline.net Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For pyrazole-thiazole derivatives, docking studies have been instrumental in elucidating their potential as inhibitors of targets like succinate (B1194679) dehydrogenase (SDH), cyclooxygenase (COX), and Epidermal Growth Factor Receptor (EGFR) kinase. nih.govacs.orgacs.orgd-nb.info

Docking simulations predict how a compound like PubChem_71380142 fits into the binding site of a protein. These models reveal crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, studies on pyrazole carboxamide inhibitors targeting SDH have shown that the pyrazole and carboxamide moieties form key hydrogen bonds with amino acid residues like SER, TYR, and ARG in the active site. nih.govacs.org Similarly, in protein kinases, the pyrazole ring can form hydrogen bonds with residues in the hinge region of the ATP-binding pocket, a common interaction mode for kinase inhibitors. nih.govmdpi.com The various substituted phenyl rings typically occupy hydrophobic pockets within the binding site, contributing to binding affinity.

Table 2: Typical Molecular Docking Results for Pyrazole-Thiazole Analogs Against Protein Kinase Targets.
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
EGFR Kinase-8.0 to -10.5Met793, Lys745, Asp855Hydrogen bonds, Hydrophobic interactions d-nb.info
B-Raf Kinase-9.0 to -11.0Cys532, Phe595, Trp531Hydrogen bonds, π-sulfur, π-π stacking nih.gov
p38α Kinase-7.5 to -9.5Met109, Lys53, Asp168Hydrogen bonds, Hydrophobic pocket occupation mdpi.com

In early-stage drug discovery, it is not enough for a compound to bind tightly; it must do so efficiently. Ligand Efficiency (LE) is a metric used to assess the quality of a compound by normalizing its binding affinity for its size (typically the number of non-hydrogen atoms). It helps identify smaller, more efficient fragments that can be optimized into potent and drug-like leads. A decrease in LE during optimization can signal that the increase in potency is merely due to an unproportional increase in size and lipophilicity, which may lead to poor pharmacokinetic properties. uzh.ch In a research context, if this compound were identified as a screening hit, its LE would be calculated to determine if it represents a promising starting point for a medicinal chemistry program. This assessment helps prioritize compounds that have a higher potential for successful development into drug candidates. uzh.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. For series of pyrazole-thiazole derivatives, 2D and 3D-QSAR models are developed to predict the activity of novel, yet-to-be-synthesized analogs. acs.orgijsdr.org

The process involves generating a dataset of compounds with known activities and calculating various descriptors (e.g., electronic, steric, hydrophobic, topological). Statistical techniques like stepwise multiple linear regression (SW-MLR) or partial least squares (PLS) are then used to build a mathematical model. acs.org These models help identify which molecular features are critical for activity. For example, a QSAR study on thiazole-clubbed pyrazole hybrids identified specific structural attributes that promote or detract from the desired biological effect. researchgate.netnih.gov Such models are valuable tools for the predictive design of more potent and selective compounds. acs.org

Table 3: Example of a Generic 2D-QSAR Model for a Series of Bioactive Compounds.
Model ComponentDescriptionExample Value
QSAR EquationpIC50 = c0 + c1D1 + c2D2 + ...pIC50 = 0.8logP - 0.05MW + 5.2
r2 (Correlation Coefficient)Measures the goodness-of-fit of the model.> 0.7
q2 (Cross-validation Coefficient)Measures the predictive power of the model.> 0.6 ijsdr.org

Cheminformatics and Data Mining Applications in Pyrazole-Thiazole Research

Cheminformatics combines computational methods with chemical information to support drug discovery. For a rich scaffold like the pyrazole-thiazole hybrid, these tools are essential for analyzing large datasets and exploring new chemical possibilities.

The pyrazole and thiazole rings are considered privileged scaffolds because they appear in numerous approved drugs and bioactive compounds, interacting with a wide range of biological targets. nih.govglobalresearchonline.netrsc.org Cheminformatics analyses of large compound databases, such as the National Cancer Institute (NCI) database, have confirmed that the pyrazole ring is a versatile scaffold for designing anticancer agents. nih.gov

Scaffold analysis involves identifying the core structures within active molecules and understanding how different substituents affect activity. Chemical space exploration uses computational algorithms to navigate the vast number of potential molecules that could be synthesized around a core scaffold. chemrxiv.orgresearchgate.net This allows researchers to identify novel regions of chemical space that may yield compounds with improved properties. chemrxiv.orgmdpi.com For the pyrazole-thiazole class, these methods help in designing diverse libraries of compounds for high-throughput screening, thereby increasing the chances of discovering new and effective therapeutic agents. researchgate.net

Virtual Screening for Novel Interacting Biomolecules

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is crucial in the early stages of drug development to narrow down the number of compounds that need to be synthesized and tested in the lab.

In the context of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, also known as Gefitinib, virtual screening has been employed to identify novel interacting biomolecules and to discover new potential inhibitors for its primary target, the Epidermal Growth Factor Receptor (EGFR), as well as other kinases. neliti.combiorxiv.orgplos.org

Research studies have utilized virtual screening to explore libraries of natural products and other compound databases to find molecules with similar or better binding affinities to EGFR than Gefitinib. nih.gov These screenings are often structure-based, relying on the known three-dimensional crystal structure of the target protein. For instance, the crystal structure of EGFR in complex with a ligand (PDB ID: 7AEI) has been used as a model to develop pharmacophore hypotheses for screening large compound databases. plos.org

One computational study employed a virtual screening protocol using EGFR inhibitors from the ZINC20 database. The screening was followed by filtering based on binding energies and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. biorxiv.orgbiorxiv.org This approach helps in prioritizing compounds that not only bind effectively to the target but also possess drug-like properties.

Furthermore, virtual screening has been applied to identify compounds that could overcome resistance to first-generation EGFR inhibitors like Gefitinib. nih.gov For example, computational screening has been used to find molecules that are effective against mutant forms of EGFR, such as those with the T790M mutation. nih.gov The process often involves molecular docking simulations to predict the binding mode and affinity of the screened compounds within the active site of the biomolecule. nih.govresearchgate.net

The general workflow for such a virtual screening process typically involves:

Preparation of the target protein structure (e.g., EGFR).

Generation of a library of small molecules to be screened.

Docking of each molecule in the library to the active site of the target protein.

Scoring and ranking of the docked molecules based on their predicted binding affinity.

Filtering of the top-ranking compounds based on other properties like ADMET profiles.

Through these in silico methods, researchers have been able to identify novel chemical scaffolds and potential lead compounds that could interact with biomolecules targeted by Gefitinib, offering pathways for the development of new therapeutic agents. plos.orgbohrium.com

In Silico Prediction of ADMET Properties for Research Compound Prioritization (excluding human clinical context)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery. nih.gov These computational models help in prioritizing research compounds by forecasting their pharmacokinetic and toxicological profiles, thus reducing the likelihood of late-stage failures. neliti.com For N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib) and its analogues, various in silico ADMET properties have been evaluated.

Computational tools and web servers are frequently used to calculate a range of physicochemical and pharmacokinetic parameters. These predictions are often based on the compound's chemical structure and are compared against established criteria for drug-likeness, such as Lipinski's Rule of Five. nih.gov

A number of studies have performed in silico ADMET predictions for Gefitinib and related compounds. nih.govbohrium.comresearchgate.net These analyses typically assess parameters such as intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity. nih.gov

Below is a table summarizing the predicted ADMET properties for N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine based on computational models.

ADMET Property Predicted Value/Classification Significance in Research Prioritization
Molecular Weight 446.91 g/mol avantorsciences.comConforms to Lipinski's Rule of Five (<500), suggesting good potential for absorption and distribution.
LogP (Octanol/Water Partition Coefficient) Varies by prediction tool, generally in the range of 4-5Indicates good lipophilicity, which is favorable for membrane permeability.
Hydrogen Bond Donors 1Conforms to Lipinski's Rule of Five (≤5), favorable for oral bioavailability.
Hydrogen Bond Acceptors 8Conforms to Lipinski's Rule of Five (≤10), favorable for oral bioavailability.
Human Intestinal Absorption HighSuggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability Predicted to be low/non-permeableIndicates a lower likelihood of crossing into the central nervous system, which can be desirable to avoid CNS side effects.
CYP2D6 Inhibition Predicted to be an inhibitorSuggests a potential for drug-drug interactions with other compounds metabolized by this enzyme.
CYP3A4 Inhibition Predicted to be an inhibitorSuggests a potential for drug-drug interactions with other compounds metabolized by this enzyme.
AMES Toxicity Predicted to be non-mutagenicIndicates a low likelihood of being a mutagen, a favorable toxicity profile. nih.gov

These in silico predictions are valuable for comparing and prioritizing novel synthesized analogues of Gefitinib. For instance, in the design of new EGFR inhibitors, researchers calculate these ADMET properties for the newly designed molecules and compare them to those of Gefitinib to select candidates with potentially improved pharmacokinetic profiles for further experimental investigation. bohrium.com

Investigational Research Applications of Pubchem 71380142

Development as a Chemical Probe for Biological Systems

A chemical probe is a well-characterized small molecule used to modulate the function of a specific protein target, thereby enabling the study of that target's role in complex biological systems like cells and organisms. promega.com The development of a compound into a high-quality probe is a critical step in both basic research and drug discovery. promega.comthermofisher.kr For a molecule to be considered a valuable chemical probe, it must demonstrate high potency against its intended target, possess excellent selectivity over other related proteins, and have a clearly defined mechanism of action. promega.comicr.ac.uk This development process complements genetic methods, such as CRISPR or RNAi, by offering temporal control over protein function rather than altering the gene itself. tandfonline.com

The initial characterization of a potential chemical probe involves a suite of in vitro assays. These controlled, laboratory-based tests are essential for determining a compound's fundamental properties before moving to more complex biological systems. sci-hub.se

Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target. sci-hub.se They are crucial for quantifying a probe's potency (often expressed as an IC50 or Kᵢ value) and mechanism of action (e.g., competitive, non-competitive inhibition). nih.gov High-throughput screening (HTS) often employs biochemical assays to rapidly test large libraries of compounds. sci-hub.se

Cell-Based Assays: Following biochemical validation, cell-based assays are used to confirm that the compound can enter a living cell and engage its target in a physiological context. nih.govluceome.com These assays measure a compound's effect on cellular processes, such as signaling pathways, gene expression, or cell viability. jmb.or.kr A critical aspect of these studies is confirming target engagement within the cell, which can be accomplished using techniques like the cellular thermal shift assay (CETSA) or protein-fragment complementation assays. nih.govluceome.com Comparing potency in biochemical versus cell-based assays provides an initial indication of a compound's cellular permeability and stability. luceome.com

This interactive table illustrates the types of data generated from in vitro assays for a hypothetical chemical probe.

Once a chemical probe has been validated in vitro, its application in non-human in vivo models (e.g., mice, zebrafish) is essential for understanding the biological function of its target in a whole organism. promega.com These studies are critical for target validation in disease contexts. thermofisher.kr A probe suitable for in vivo use must possess acceptable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to ensure it can reach the target tissue at a sufficient concentration and for an adequate duration. icr.ac.uk Researchers use these probes to establish a relationship between modulating a specific protein and the resulting physiological or pathological outcomes, which can help predict the potential efficacy and liabilities of a drug targeting the same protein. thermofisher.kr

Scaffold-Based Library Design for Discovery of Novel Biological Activities

Improving Potency and Selectivity: Modifying the scaffold to enhance binding affinity for the primary target while reducing interactions with off-targets.

Scaffold Hopping: Developing new scaffolds based on the properties of known ligands to create novel intellectual property and potentially better drug-like properties. nih.gov

Exploring Polypharmacology: Intentionally designing compounds that interact with multiple targets, which can be beneficial for complex diseases.

This interactive table outlines different strategies for scaffold-based library design.

Advanced Imaging Applications using Modified Pubchem_71380142 Analogs (e.g., Fluorescent Probes)

Chemical probes can be modified to create powerful tools for advanced imaging, allowing researchers to visualize biological processes in real time. numberanalytics.comthermofisher.com By attaching a reporter molecule, such as a fluorophore, to the chemical probe, its location and concentration can be tracked within cells or even whole organisms. mskcc.org

To be effective as an imaging agent, an analog of this compound would need to be synthesized with a fluorescent dye attached. The design of such a fluorescent probe is non-trivial; the modification must not disrupt the probe's affinity or selectivity for its target. acs.org These fluorescent analogs can be used in a variety of advanced applications:

Confocal Microscopy: To visualize the subcellular localization of the target protein. mskcc.org

Flow Cytometry: To quantify the number of cells expressing the target or the level of target engagement in a population. mskcc.org

In Vivo Imaging: Using probes that fluoresce in the near-infrared (NIR) window, which allows for deep tissue penetration, researchers can visualize disease processes like tumor growth in living animals. mdpi.com

Activity-Based Probes: These are sophisticated probes that become fluorescent only upon binding to or being processed by their target enzyme, providing a high signal-to-noise ratio for detecting specific enzymatic activity. nih.gov

This interactive table summarizes advanced imaging applications for modified chemical probes.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of complex heterocyclic systems like pyrazole-thiazole derivatives is evolving towards more efficient and environmentally friendly methods. Future research is focused on developing novel synthetic pathways that offer high yields, reduce reaction times, and minimize waste.

Key developments in this area include:

One-Pot Reactions: Multi-component reactions (MCRs) are being developed to synthesize complex molecules like pyrazolo[3,4-b]pyridines in a single step from simple precursors. researchgate.net These methods are highly efficient and atom-economical.

Green Catalysis: Researchers are employing eco-friendly catalysts, such as nano-ZnO, to facilitate the synthesis of pyrazole (B372694) derivatives. mdpi.com These catalysts often lead to excellent yields and can be easily recovered and reused. researchgate.net

Sustainable Solvents: The use of environmentally benign solvents like water and recyclable media such as polyethylene (B3416737) glycol (PEG)-400 is becoming more common. researchgate.net These approaches avoid the use of hazardous organic solvents, aligning with the principles of green chemistry.

Benign Reaction Conditions: An increasing number of synthetic protocols are being designed to work under mild or ambient conditions, such as being open to the air, which simplifies the experimental setup and reduces energy consumption. astate.edu

These sustainable and efficient methodologies are crucial for the large-scale synthesis required for extensive biological screening and the development of compound libraries. tandfonline.com

Synthetic AdvancementDescriptionKey Benefits
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.netIncreased efficiency, reduced waste, shorter synthesis time. mdpi.com
Green Catalysts Utilization of reusable and non-toxic catalysts like nano-ZnO or MgO/HAp. researchgate.netmdpi.comHigh product yields, catalyst reusability, environmentally friendly. researchgate.net
Eco-Friendly Solvents Replacement of traditional organic solvents with water or recyclable media like PEG-400. researchgate.netReduced environmental impact, improved safety. researchgate.net
Mild Conditions Designing reactions that proceed at room temperature and under an air atmosphere. astate.eduEnergy efficiency, simplified procedures, broader applicability.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.net For pyrazole-thiazole derivatives, these computational tools are being applied to predict biological activity, toxicity, and drug-like properties, thereby streamlining the development process.

Emerging applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are being built using machine learning algorithms. These models can predict the biological activity of novel thiazole (B1198619) derivatives based on their chemical structure, guiding the design of more potent compounds. nih.gov

Virtual Screening: AI-driven platforms enable the rapid screening of vast virtual libraries of molecules to identify those with a high probability of binding to a specific biological target. researchgate.netmdpi.com This significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

ADMET Prediction: Machine learning models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This allows researchers to deprioritize molecules with unfavorable profiles early in the discovery pipeline. dergipark.org.trnih.gov

Target Identification: AI can help identify novel or "undruggable" protein targets by analyzing complex biological data, opening new therapeutic avenues for pyrazole-thiazole derivatives. researchgate.net

The integration of AI and ML not only accelerates the discovery timeline but also improves the quality of candidate compounds, increasing the likelihood of success in later stages of drug development. researchgate.netmdpi.com

Advancements in High-Throughput Screening and Automation for Pubchem_71380142 Analogs

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. For analogs of this compound, advancements in HTS and laboratory automation are critical for efficiently evaluating the large compound libraries generated through modern synthetic methods. tandfonline.comrjsocmed.com

The process involves:

Compound Libraries: The creation of diverse libraries of pyrazole-tethered thiazole derivatives is a prerequisite for HTS campaigns. acs.orgnih.gov

Automated Assays: Robotic systems are used to perform biological assays in miniaturized formats (e.g., microtiter plates), enabling the screening of many compounds simultaneously and with high precision.

Screening for Diverse Activities: HTS is used to evaluate compounds against a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. acs.orgnih.gov For instance, newly synthesized pyrazolyl-thiazole derivatives have been screened against various bacterial and fungal strains to identify promising antimicrobial agents. nih.gov

These technologies are essential for identifying initial "hits" from large compound collections, which can then be optimized through medicinal chemistry to become lead compounds. rjsocmed.com

Uncovering Untapped Biological Targets and Pathways for Pyrazole-Thiazole Derivatives

A significant area of ongoing research is the identification of novel biological targets and pathways for pyrazole-thiazole derivatives. The structural versatility of this scaffold allows it to interact with a wide array of proteins, suggesting a broad therapeutic potential. rsc.orgresearchgate.net

Recent research has identified several key targets:

Protein Kinases: This class of compounds has shown promise as inhibitors of multiple protein kinases involved in cancer and inflammation. ekb.eg Targets include RAF (specifically BRAFV600E), mTOR, VEGFR-2, and EGFR. ekb.eg The concurrent inhibition of multiple kinases is a strategy to overcome drug resistance. ekb.eg

Metabolic Enzymes: Novel pyrazole-thiazole derivatives have been identified as potent inhibitors of enzymes crucial for managing diabetes, such as α-glucosidase and α-amylase. nih.gov

Inflammatory Pathway Enzymes: These compounds are being investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. nih.gov

Nuclear Receptors: Some derivatives act as agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a critical regulator of glucose metabolism and a target for anti-diabetic drugs. nih.gov

Antimicrobial Targets: Molecular docking studies suggest that these compounds can bind to essential bacterial and fungal proteins like penicillin-binding proteins (PBPs) and sterol 14α-demethylase, highlighting their potential as antimicrobial agents. rsc.org

The discovery of these diverse targets underscores the vast and still largely untapped therapeutic potential of pyrazole-thiazole derivatives. frontiersin.org

Biological Target ClassSpecific ExamplesTherapeutic Area
Protein Kinases BRAF, mTOR, EGFR, VEGFR-2 ekb.egCancer, Inflammation
Metabolic Enzymes α-Glucosidase, α-Amylase nih.govDiabetes
Inflammatory Enzymes Cyclooxygenase-2 (COX-2) nih.govInflammation
Nuclear Receptors PPAR-γ nih.govDiabetes
Antimicrobial Targets Penicillin-Binding Proteins (PBPs) rsc.orgInfectious Diseases

Development of Multi-Target Modulators for Complex Biological Processes

Complex diseases like cancer, diabetes, and chronic inflammation often involve multiple biological pathways. A promising therapeutic strategy is the development of single molecules that can modulate several targets simultaneously. The pyrazole-thiazole scaffold is exceptionally well-suited for this "multi-target" approach due to the diverse functionalities offered by its hybridized structure. ekb.egresearchgate.net

Key examples of this strategy include:

Dual Kinase Inhibitors: Researchers have developed dual inhibitors of EGFR and VEGFR-2, which may offer a more effective way to combat resistance in certain cancers. ekb.eg

Hybrid Anti-diabetic/Anti-inflammatory Agents: A novel series of compounds was designed to act as both PPAR-γ agonists (for glycemic control) and COX-2 inhibitors (for anti-inflammatory effects), potentially treating interconnected aspects of metabolic syndrome. nih.gov

Anticancer and Antimicrobial Hybrids: The inherent ability of the scaffold to interact with both cancer-related kinases and microbial enzymes opens the door for developing agents with dual therapeutic benefits. ekb.eg

This molecular hybridization strategy not only enhances the therapeutic effect but can also lead to synergistic activity, where the combined effect is greater than the sum of the individual actions. acs.org The development of multi-target modulators represents a sophisticated and powerful direction for the future of drugs based on the this compound scaffold.

Table of Compound Names

Trivial Name/IdentifierIUPAC Name
This compoundethyl 5-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-2-methylthiazole-4-carboxylate
Rosiglitazone5-({4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-phenyl}-methyl)-thiazolidine-2,4-dione
Celecoxib4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Acarbose(2R,3R,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}hexanal
Streptomycin5-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-methylamino-tetrahydropyran-2-yl]oxy-3-hydroxy-2-methyl-tetrahydrofuran-3-carbaldehyde
Ravuconazole(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.